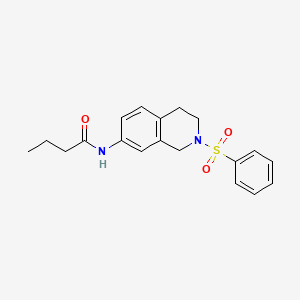

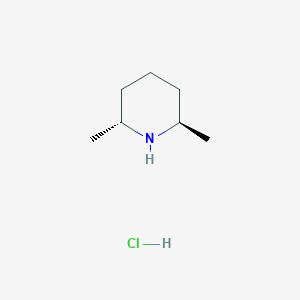

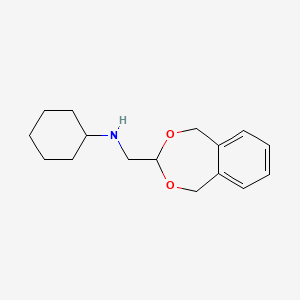

(2R,6R)-2,6-dimethylpiperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

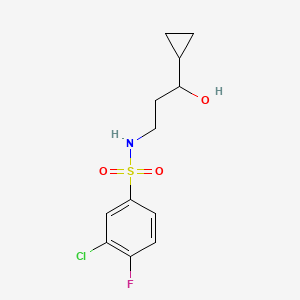

“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is a ketamine metabolite that has rapid antidepressant activity without ketamine-related side effects . The NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .

Synthesis Analysis

“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is a metabolite of ketamine and norketamine . It is categorized as an arylcyclohexylamine .Molecular Structure Analysis

The molecular structure of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” involves several key components. It is a ketamine metabolite that enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices and decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells .Chemical Reactions Analysis

The effects of HNK, I5, and I6 on the expression of protein in the hippocampus of depressed mice were studied by isobaric tags for relative and absolute quantitation (iTRAQ) to explore the mechanism of their antidepressant action . These antidepressants are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” include a molecular weight of 276.16, a chemical formula of C12H14ClNO2.HCl, and it is soluble to 50 mM in water and to 100 mM in DMSO . It is a crystalline solid that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Understanding the Role in Antidepressant Action

One of the pivotal scientific applications of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” is its contribution to the understanding of ketamine's unique antidepressant effects. Research has suggested that an active metabolite of ketamine, (2R,6R)-hydroxynorketamine (HNK), which lacks the NMDAR binding properties or key side effects of its parent compound, is both necessary and sufficient for ketamine's antidepressant effects in rodents. This discovery challenges the NMDAR hypothesis of ketamine's action and opens new avenues for antidepressant drug development, focusing on the molecular mechanisms underlying the therapeutic effects of ketamine and (2R,6R)-HNK (Aleksandrova, Wang, & Phillips, 2017).

Insights into Molecular Mode of Action in Cotton

Another area of application is in the agricultural sector, specifically in the management of cotton growth. Mepiquat chloride (MC), which shares structural similarities with “(2R,6R)-2,6-dimethylpiperidine hydrochloride,” is used as a plant growth regulator. Its application on cotton foliage at different growth stages serves as a practical tool for cotton management, influencing plant height, leaf area, and yield through its action on gibberellin activity and carbohydrate metabolism. This provides a clear example of how chemical regulation can enhance agricultural productivity and sustainability (Tung et al., 2020).

Contribution to Understanding Toxicity and Environmental Impact

The study of similar compounds has contributed significantly to understanding the environmental and toxicological impact of widely used chemicals. For instance, research on 2,4-dichlorophenoxyacetic acid (2,4-D), a common herbicide, has provided insights into its toxicity, mutagenicity, and environmental dispersion, highlighting the need for responsible management and the development of less harmful alternatives. This research underscores the importance of chemical safety and environmental protection in the context of agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2R,6R)-2,6-dimethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6R)-2,6-dimethylpiperidine hydrochloride | |

CAS RN |

130291-36-0 |

Source

|

| Record name | (2R,6R)-2,6-dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)

![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)

![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)

![4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2544427.png)